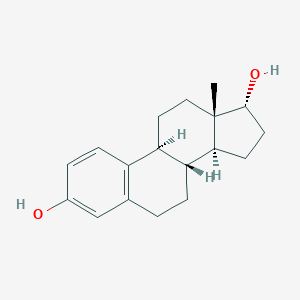

alpha-Estradiol

Description

Properties

IUPAC Name |

(8R,9S,13S,14S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXZDWNPVJITMN-SFFUCWETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022377 | |

| Record name | 17alpha-Estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 17alpha-Estradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0039 mg/mL | |

| Record name | 17alpha-Estradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57-91-0 | |

| Record name | α-Estradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfatradiol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epiestradiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17alpha-Estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17α-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALFATRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VQ38D63M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 17alpha-Estradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

216 - 219 °C | |

| Record name | 17alpha-Estradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

α-Estradiol: A Technical Guide to Synthesis and Purification for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of α-estradiol for research purposes. The document details experimental protocols, summarizes quantitative data, and includes visualizations of key biological pathways and experimental workflows to facilitate a thorough understanding of the processes involved.

Introduction

α-Estradiol, a stereoisomer of the potent estrogen β-estradiol, is a crucial steroid hormone in various physiological and pathological processes. While possessing weaker estrogenic activity compared to its β-isomer, α-estradiol and its derivatives are of significant interest in research for their potential roles in neuroprotection and as inhibitors of certain enzymes.[1] Accurate and reliable synthesis and purification methods are paramount for obtaining high-purity α-estradiol suitable for in-vitro and in-vivo studies. This guide outlines a common and effective method for the laboratory-scale synthesis of α-estradiol via the stereoselective reduction of estrone, followed by robust purification techniques.

Synthesis of α-Estradiol from Estrone

The most prevalent method for synthesizing α-estradiol in a research setting is the stereoselective reduction of the 17-keto group of estrone. This process typically utilizes a reducing agent such as sodium borohydride under controlled conditions to favor the formation of the 17α-hydroxyl group.

Experimental Protocol: Stereoselective Reduction of Estrone

This protocol is adapted from established methods for the reduction of steroidal ketones.[2][3]

Materials:

-

Estrone

-

Methanol

-

Sodium hydroxide solution (e.g., 20%)

-

Sodium borohydride

-

Hydrochloric acid (e.g., 10%)

-

Deionized water

-

Reaction flask

-

Magnetic stirrer

-

Cooling bath (e.g., ice-salt bath)

-

Buchner funnel and filter paper

-

pH meter or pH paper

Procedure:

-

Dissolution: In a reaction flask, dissolve estrone in methanol. A small amount of sodium hydroxide solution can be added to ensure complete dissolution.[3]

-

Cooling: Cool the solution to a low temperature, typically between -10°C and 0°C, using a cooling bath. This helps to control the stereoselectivity of the reduction.

-

Reduction: Slowly add a freshly prepared solution of sodium borohydride in methanol to the cooled estrone solution while stirring continuously. Maintain the low temperature throughout the addition.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the estrone spot is no longer visible.

-

Work-up: Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2 with dilute hydrochloric acid to decompose the excess sodium borohydride and precipitate the crude α-estradiol.[2]

-

Isolation: Collect the precipitated crude product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the precipitate with cold deionized water until the washings are neutral.

-

Drying: Dry the crude α-estradiol product under vacuum to remove residual solvent and water.

Synthesis Workflow

Purification of α-Estradiol

Purification of the crude α-estradiol is essential to remove unreacted starting material, byproducts (such as β-estradiol), and residual reagents. A combination of recrystallization and preparative high-performance liquid chromatography (HPLC) is often employed to achieve high purity.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

This protocol provides a general guideline for the recrystallization of α-estradiol. The choice of solvent is critical and may require optimization. Aqueous isopropyl alcohol has been reported to be effective for the recrystallization of estradiol isomers.[2]

Materials:

-

Crude α-estradiol

-

Recrystallization solvent (e.g., aqueous isopropyl alcohol, ethanol, methanol, acetone, benzene)[2][4][5]

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent mixture in which α-estradiol is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Place the crude α-estradiol in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with gentle swirling until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified α-estradiol crystals under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for separating complex mixtures, preparative HPLC is the method of choice.[6]

Instrumentation and Columns:

-

Preparative HPLC system with a UV detector

-

Preparative C18 reversed-phase column[2]

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol).[2] The exact composition and gradient will need to be optimized based on the specific separation requirements.

Procedure:

-

Sample Preparation: Dissolve the partially purified α-estradiol in a suitable solvent, ideally the mobile phase, and filter it through a 0.45 µm filter to remove any particulate matter.

-

Method Development: Develop a separation method on an analytical scale first to determine the optimal mobile phase composition and gradient for separating α-estradiol from its impurities.

-

Scale-up: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.

-

Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the α-estradiol peak.

-

Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

-

Product Recovery: Pool the pure fractions and remove the solvent by rotary evaporation or lyophilization to obtain the highly purified α-estradiol.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and purification of estradiol isomers. Note that specific yields and purities can vary significantly depending on the exact reaction conditions and purification methods employed.

Table 1: Synthesis and Purification of Estradiol Isomers - Representative Data

| Step | Starting Material | Product | Reducing Agent | Purity (Crude) | Purification Method | Purity (Final) | Yield | Reference |

| Reduction | Estrone | 17β-Estradiol | NaBH₄ in alkaline methanol | 99.14% (containing 0.64% 17α-Estradiol) | - | - | Quantitative | [2][7] |

| Recrystallization | Crude 17β-Estradiol | Purified 17β-Estradiol | - | 99.14% | 5% aqueous isopropyl alcohol | 99.8% (containing 0.07% 17α-Estradiol) | 82.2% | [2][7] |

α-Estradiol Signaling Pathway

α-Estradiol, like other estrogens, exerts its biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ.[8] These receptors are ligand-activated transcription factors that modulate the expression of target genes. The signaling can occur through genomic and non-genomic pathways.[9][10]

Genomic Signaling Pathway

In the classical genomic pathway, α-estradiol binds to ERs in the cytoplasm or nucleus.[9] This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The estradiol-ER complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[8]

Non-Genomic Signaling Pathway

α-Estradiol can also initiate rapid, non-genomic signaling cascades by interacting with membrane-associated estrogen receptors (mERs).[9] This can lead to the activation of various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which in turn can influence cellular processes and gene expression.[8][10]

Signaling Pathway Diagram

Conclusion

The synthesis and purification of α-estradiol are critical for advancing research in various fields. The methods outlined in this guide, particularly the stereoselective reduction of estrone followed by recrystallization and preparative HPLC, provide a reliable means of obtaining high-purity material for experimental use. A thorough understanding of its signaling pathways is also essential for interpreting research findings and exploring its therapeutic potential. This guide serves as a valuable resource for scientists and professionals in the field of drug development and steroid hormone research.

References

- 1. alpha-Estradiol | C18H24O2 | CID 68570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. US2623886A - Process for conversion of estrone compounds to estradiol compounds - Google Patents [patents.google.com]

- 4. US2835681A - Method of preparing this compound - Google Patents [patents.google.com]

- 5. Solvent effects on physicochemical behavior of estradiols recrystallized for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 7. WO2012020417A1 - Process for the preparation of estradiol and its derivatives - Google Patents [patents.google.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Dawn of a Hormone: An In-depth Technical Guide to the Discovery and History of alpha-Estradiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery and history of alpha-estradiol (α-estradiol), a pivotal moment in the understanding of steroid hormones and reproductive biology. While its isomer, beta-estradiol (β-estradiol), is the primary and most potent estrogen, the story of α-estradiol's discovery and the subsequent elucidation of its properties have been crucial in shaping our knowledge of estrogenic activity and receptor interactions. This document delves into the seminal experiments, the brilliant minds behind them, and the evolution of our understanding of this important, albeit less potent, estrogen.

The Historical Context: A Race for the Follicular Hormone

The early 20th century was a period of intense research into the chemical messengers that govern physiological processes. Scientists had long suspected the existence of a substance within the ovarian follicles responsible for the estrous cycle. This set the stage for a competitive quest to isolate and identify this "female sex hormone."

The pioneering work of Edgar Allen and Edward A. Doisy in 1923 laid the groundwork by demonstrating that extracts from ovarian follicles could induce estrus in spayed mice, confirming the follicle as the source of the hormone. This led to the development of the Allen-Doisy test, a crucial bioassay for quantifying estrogenic activity.

In 1929, working independently, Adolf Butenandt in Germany and Edward A. Doisy in the United States successfully isolated and crystallized the first estrogenic compound from the urine of pregnant women: estrone.[1][2] Doisy and his colleagues continued their work, and in 1936, they isolated a second, more potent estrogen from sow follicular fluid, which they named dihydrotheelin, later to be known as estradiol.[2][3][4]

It was in 1933 that Erwin Schwenk and Friedrich Hildebrandt first synthesized an isomer of estradiol, which would come to be known as this compound, through the reduction of estrone.[5] However, the isolation of estradiol from a natural source by Doisy's group in 1935, which was later identified as the more potent beta-isomer, overshadowed this initial synthesis.[1] The work of Doisy's team culminated in the isolation of the principal estrogenic substance from liquor folliculi, which they reported in 1936.[3]

Key Scientists in the Discovery of Estradiol

| Scientist(s) | Key Contribution(s) | Year(s) |

| Edgar Allen & Edward A. Doisy | Demonstrated the presence of an estrus-inducing hormone in ovarian follicles; developed the Allen-Doisy bioassay.[6] | 1923 |

| Adolf Butenandt & Edward A. Doisy | Independently isolated and crystallized estrone from the urine of pregnant women.[1][2] | 1929 |

| Erwin Schwenk & Friedrich Hildebrandt | First to synthesize an isomer of estradiol (this compound).[5] | 1933 |

| D. W. MacCorquodale, S. A. Thayer, & E. A. Doisy | Isolated the principal estrogenic substance from liquor folliculi (beta-estradiol).[3] | 1936 |

Experimental Protocols of the Era

The initial isolation and characterization of estrogens in the 1920s and 1930s relied on a combination of classical organic chemistry techniques and innovative bioassays.

Isolation of Estradiol from Ovarian Follicles (Doisy et al., 1936)

-

Source Material: A large quantity of follicular fluid (liquor folliculi) was collected from sow ovaries.

-

Solvent Extraction: The follicular fluid was subjected to a series of solvent extractions to separate the lipid-soluble hormonal fraction from proteins and other aqueous components. This likely involved the use of solvents like ethanol and ether.[6]

-

Purification: The crude extract was further purified through techniques such as distillation to remove solvents and precipitation to remove unwanted lipids.[6]

-

Crystallization: The purified extract was concentrated, and through careful manipulation of solvents and temperature, the crystalline form of the estrogen was obtained.

-

Bioassay for Potency: At each stage of purification, the Allen-Doisy test was employed to assess the estrogenic activity of the fractions, guiding the researchers toward the most potent compounds.

The Allen-Doisy Test

This bioassay was the gold standard for quantifying estrogenic activity in the early 20th century.[6]

-

Animal Model: Ovariectomized (spayed) adult female mice or rats were used. The removal of the ovaries eliminates the endogenous source of estrogen, making the animals sensitive to administered estrogens.

-

Administration of Extract: The test substance (e.g., a purified extract from follicular fluid) was injected subcutaneously into the spayed animals.

-

Vaginal Smear Analysis: Daily vaginal smears were taken from the animals. The presence of estrogen induces characteristic changes in the vaginal epithelium, progressing from leukocytes and nucleated epithelial cells to a predominance of cornified epithelial cells (the estrous stage).

-

Quantification: The "mouse unit" or "rat unit" was defined as the minimum amount of estrogenic substance required to induce a full cornified vaginal smear in 50% of the test animals. This allowed for a quantitative comparison of the potency of different extracts and purified compounds.

Physicochemical and Biological Properties: this compound vs. beta-Estradiol

The key difference between α-estradiol and β-estradiol lies in the stereochemistry of the hydroxyl group at the C17 position of the steroid nucleus. This seemingly minor structural difference has a profound impact on their biological activity.

| Property | This compound (17α-estradiol) | beta-Estradiol (17β-estradiol) |

| Chemical Formula | C₁₈H₂₄O₂ | C₁₈H₂₄O₂ |

| Molar Mass | 272.38 g/mol | 272.38 g/mol |

| Melting Point | 220-222 °C | 178-179 °C |

| Biological Potency | Significantly lower than β-estradiol (approximately 1-10% of the activity of β-estradiol in some assays).[7] | The most potent endogenous estrogen. |

| Receptor Binding Affinity (Relative to β-Estradiol) | Lower affinity for both ERα and ERβ.[7] | High affinity for both ERα and ERβ. |

Signaling Pathways of this compound

This compound, like other estrogens, exerts its biological effects primarily through binding to estrogen receptors (ERs), which are nuclear transcription factors. There are two main subtypes of nuclear ERs, ERα and ERβ, and a membrane-associated G protein-coupled estrogen receptor (GPER). The weaker biological activity of α-estradiol is a direct consequence of its lower binding affinity for ERα and ERβ compared to β-estradiol.

Genomic Signaling Pathway

The classical or genomic pathway involves the binding of estradiol to ERs in the cytoplasm or nucleus. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The estradiol-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This process ultimately leads to the synthesis of new proteins that mediate the physiological effects of the hormone. Due to its lower affinity, α-estradiol is a less potent activator of this pathway compared to β-estradiol.

Caption: Genomic signaling pathway of this compound.

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, estrogens can also elicit rapid, non-genomic effects through membrane-associated estrogen receptors (mERs), including a subpopulation of ERα and ERβ, and the G protein-coupled estrogen receptor (GPER). Binding of estradiol to these receptors activates intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, leading to rapid cellular responses that do not require gene transcription. The role of α-estradiol in these non-genomic pathways is less well-characterized but is presumed to be weaker than that of β-estradiol due to its lower receptor affinity.

Caption: Non-genomic signaling pathway of this compound.

Conclusion

The discovery of this compound, though often viewed in the shadow of its more potent beta isomer, was a critical step in the scientific journey to understand the structure and function of estrogens. The early experimental work, characterized by meticulous extraction procedures and innovative bioassays, laid the foundation for modern endocrinology. The subsequent elucidation of the distinct biological activities and receptor affinities of the estradiol isomers has provided invaluable insights into the structure-activity relationships of steroid hormones and the nuanced mechanisms of estrogen receptor signaling. This historical perspective serves as a reminder of the foundational discoveries that continue to inform contemporary research in drug development and reproductive medicine.

References

- 1. academic.oup.com [academic.oup.com]

- 2. jme.bioscientifica.com [jme.bioscientifica.com]

- 3. The Isolation of the Principal Estrogenic Substance of Liquor Folliculi | D. W MACCORQUODALE | First [argosybooks.com]

- 4. researchgate.net [researchgate.net]

- 5. US2054271A - Production of crystallized hormone esters - Google Patents [patents.google.com]

- 6. Edgar Allen and Edward A. Doisy's Extraction of Estrogen from Ovarian Follicles, (1923) | Embryo Project Encyclopedia [embryo.asu.edu]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Biological Role of alpha-Estradiol in Non-Classical Estrogen Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

17α-Estradiol, an epimer of the potent 17β-estradiol, has traditionally been considered a weak or inactive steroid. However, emerging evidence highlights its significant role in non-classical, rapid estrogen signaling pathways. These pathways, initiated at the cell membrane, are independent of nuclear receptor-mediated gene transcription and are crucial for a variety of physiological processes. This technical guide provides a comprehensive overview of the mechanisms, quantitative aspects, and experimental methodologies related to 17α-estradiol's function in non-classical signaling, offering valuable insights for researchers and drug development professionals.

Introduction to Non-Classical Estrogen Signaling

Classical estrogen signaling involves the binding of estrogens to intracellular estrogen receptors (ERs), primarily ERα and ERβ, which then act as ligand-activated transcription factors to regulate gene expression.[1][2] This genomic pathway typically occurs over hours to days. In contrast, non-classical or non-genomic estrogen signaling is characterized by rapid cellular responses, occurring within seconds to minutes.[3][4] These effects are mediated by a subpopulation of ERs localized to the plasma membrane, including full-length ERα (ER66) and its splice variants (e.g., ER46, ER36), as well as the G protein-coupled estrogen receptor (GPER/GPR30).[3][5][6][7]

17α-Estradiol, while having a lower affinity for nuclear ERs compared to 17β-estradiol, demonstrates significant activity through these membrane-associated receptors, initiating rapid signaling cascades that influence cellular functions such as proliferation, migration, and apoptosis.

Receptors Involved in Non-Classical Signaling

The primary mediators of 17α-estradiol's non-classical effects are membrane-associated estrogen receptors (mERs).

-

Membrane Estrogen Receptor Alpha (mERα): A fraction of the classical ERα is localized to the plasma membrane, often in caveolae.[8] This localization is facilitated by post-translational modifications like palmitoylation, which is crucial for proper receptor conformation and ligand binding.[5][6][9] Truncated isoforms of ERα, such as ER46 and ER36, have also been identified as mERs.[5][6]

-

G Protein-Coupled Estrogen Receptor (GPER/GPR30): GPER is a seven-transmembrane receptor that binds estrogens and initiates rapid intracellular signaling cascades through G protein coupling.[7][10] It is considered a key player in mediating the non-genomic effects of estrogens.[7]

Quantitative Data: Receptor Binding Affinities

The binding affinity of estrogens to their receptors is a critical determinant of their biological activity. While data specifically for 17α-estradiol is less abundant, the affinities of the well-characterized 17β-estradiol provide a valuable reference point for understanding the dynamics of non-classical signaling.

| Receptor Isoform | Ligand | Dissociation Constant (Kd) | Reference |

| Human mERα66 | [³H]-17β-estradiol | 68.81 pM | [5][9] |

| Human mERα46 | [³H]-17β-estradiol | 60.72 pM | [5][9] |

| Human mERα36 | [³H]-17β-estradiol | No specific binding | [5][9] |

Table 1: Binding affinities of 17β-estradiol to human membrane estrogen receptor-α isoforms.[5][9]

Signaling Pathways Activated by alpha-Estradiol

Upon binding to mERs, 17α-estradiol can trigger a variety of downstream signaling cascades.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

A prominent pathway activated by membrane-initiated estrogen signaling is the MAPK/ERK cascade.[11][12] This pathway is crucial for regulating cell proliferation, differentiation, and survival.

-

Mechanism: Binding of estradiol to mERα can lead to the formation of a signaling complex involving adaptor proteins like Shc.[13] This complex activates the Ras/Raf/MEK/ERK cascade, resulting in the phosphorylation and activation of ERK1/2.[14] Activated ERK can then translocate to the nucleus to phosphorylate transcription factors, such as Elk-1, thereby modulating gene expression.[13]

GPER-Mediated Signaling

GPER activation initiates signaling cascades that can lead to diverse cellular outcomes.

-

Mechanism: Upon estrogen binding, GPER can couple to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[15] This elevation in cAMP can activate downstream effectors such as Epac and Rap1, ultimately leading to the activation of JNK and the transcription factor AP-1.[15] GPER can also couple to Gαi/o and Gαq, leading to intracellular calcium mobilization.[7][10] Furthermore, GPER activation can transactivate the epidermal growth factor receptor (EGFR) through a mechanism involving Src and matrix metalloproteinases (MMPs), which in turn activates the PI3K/Akt and MAPK/ERK pathways.[7]

Experimental Protocols

Investigating the non-classical signaling of 17α-estradiol requires specialized experimental techniques that can capture rapid cellular events.

Membrane Estrogen Receptor Binding Assay

This assay is used to determine the binding affinity of ligands to membrane-associated estrogen receptors.

-

Objective: To quantify the binding parameters (Kd and Bmax) of a radiolabeled ligand to mERs.

-

Methodology:

-

Membrane Preparation: Isolate plasma membrane fractions from cells expressing the receptor of interest (e.g., transfected HEK293 cells or cancer cell lines) through differential centrifugation.[16]

-

Saturation Binding: Incubate the membrane preparations with increasing concentrations of a radiolabeled estrogen (e.g., [³H]-17β-estradiol).[17]

-

Competition Binding: To determine the affinity of unlabeled 17α-estradiol, perform a competitive binding assay by incubating the membranes with a single concentration of the radiolabeled ligand and increasing concentrations of unlabeled 17α-estradiol.[17]

-

Separation and Detection: Separate bound from free radioligand using a method such as filtration or centrifugation. Quantify the bound radioactivity using liquid scintillation counting.[17]

-

Data Analysis: Analyze the saturation binding data using Scatchard analysis to determine Kd and Bmax. Analyze the competition binding data to calculate the IC50, which can be converted to a Ki value.[16][18]

-

GPER Activation Assay

This assay is designed to measure the activation of GPER by a ligand, often by quantifying a downstream signaling event.

-

Objective: To determine if a compound activates GPER and to quantify its potency (EC50).

-

Methodology (cAMP Measurement):

-

Cell Culture: Use cells endogenously or exogenously expressing GPER.

-

Ligand Treatment: Treat the cells with varying concentrations of 17α-estradiol or a known GPER agonist (e.g., G-1) for a short duration (minutes).[19]

-

Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the cAMP concentration against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

Conclusion and Future Directions

The study of 17α-estradiol's role in non-classical estrogen signaling is a rapidly evolving field. It is now clear that this "weak" estrogen can elicit potent and rapid cellular responses through membrane-associated receptors. This has significant implications for our understanding of estrogen physiology and pathology. For drug development professionals, the selectivity of 17α-estradiol for certain non-classical pathways may offer opportunities to design novel therapeutics with more specific and targeted effects, potentially avoiding some of the side effects associated with broad-acting estrogen receptor modulators.

Future research should focus on further elucidating the specific downstream targets of 17α-estradiol-activated pathways, understanding the physiological and pathological contexts in which these pathways are most relevant, and developing more selective pharmacological tools to dissect the contributions of different mERs to the overall effects of estrogens.

References

- 1. Fluorescence-based techniques for investigating estrogen receptor dynamics [bmbreports.org]

- 2. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unconventional Estrogen Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]

- 6. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential Actions of Estrogen Receptor α and β via Nongenomic Signaling in Human Prostate Stem and Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential ligand binding affinities of human estrogen receptor-α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | G Protein-Coupled Estrogen Receptor: A Potential Therapeutic Target in Cancer [frontiersin.org]

- 11. Rapid estrogen receptor-α signaling mediated by ERK activation regulates vascular tone in male and ovary-intact female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid estrogen receptor-α signaling mediated by ERK activation regulates vascular tone in male and ovary-intact female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Linkage of rapid estrogen action to MAPK activation by ERalpha-Shc association and Shc pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. 2.4. Experiment 2: acute effects of the GPER-1 agonist (G-1) and GPER-1 antagonist (G-36) on food intake [bio-protocol.org]

The Neuroprotective Mechanisms of α-Estradiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17α-estradiol, a stereoisomer of 17β-estradiol, has emerged as a potent neuroprotective agent with a complex and multifaceted mechanism of action. Unlike its more feminizing counterpart, 17α-estradiol exhibits neuroprotective properties with reduced peripheral hormonal effects, making it an attractive candidate for therapeutic development. This technical guide provides an in-depth exploration of the molecular pathways and cellular processes through which alpha-estradiol confers protection against neuronal damage. It consolidates key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the intricate signaling cascades involved. The evidence points to a combination of genomic and non-genomic actions, mediated by classical estrogen receptors (ERα and ERβ) and the G-protein coupled estrogen receptor 1 (GPER1), as well as receptor-independent antioxidant effects. These actions converge on critical cellular processes, including the suppression of apoptotic pathways, modulation of inflammatory responses, and preservation of mitochondrial integrity.

Core Signaling Pathways in α-Estradiol-Mediated Neuroprotection

The neuroprotective effects of this compound are orchestrated through a complex interplay of signaling pathways, initiated by both intracellular and membrane-associated receptors. These pathways can be broadly categorized into rapid, non-genomic signaling and long-term, genomic signaling.

Non-Genomic Signaling Cascades

Rapid, non-genomic effects are initiated at the cell membrane and involve the activation of various protein kinase cascades. These effects are crucial for the acute neuroprotective response to insults like ischemia and excitotoxicity.

-

Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ) Mediated Signaling: Both ERα and ERβ are found at the plasma membrane of neurons, often in association with caveolin proteins.[1] Upon binding estradiol, these membrane-associated receptors can couple with metabotropic glutamate receptors (mGluRs) to initiate downstream signaling.[1] This leads to the activation of G-proteins and subsequent stimulation of pathways such as the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2] Activation of these kinases promotes cell survival by phosphorylating and regulating the activity of numerous downstream targets, including transcription factors and anti-apoptotic proteins.[3][4]

-

G-Protein Coupled Estrogen Receptor 1 (GPER1/GPR30) Signaling: GPER1 is a seven-transmembrane G-protein coupled receptor that mediates rapid estrogen signaling.[5][6] Activation of GPER1 by estradiol or its specific agonist G-1 can trigger the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA), as well as the transactivation of the epidermal growth factor receptor (EGFR), leading to ERK1/2 activation.[7][8] These pathways contribute to neuroprotection in models of global ischemia.[7]

Genomic Signaling Mechanisms

The classical, genomic mechanism of action involves the binding of estradiol to nuclear ERα and ERβ. These ligand-activated receptors act as transcription factors, binding to estrogen response elements (EREs) on DNA to regulate the expression of target genes.[9][10] This mode of action underlies the long-term neuroprotective and neurotrophic effects of estradiol. Key target genes include anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as brain-derived neurotrophic factor (BDNF).[9][11]

Mitochondrial Mechanisms

Mitochondria are central to both cell survival and death pathways, and they represent a key target for estradiol's neuroprotective actions.[12][13] Estradiol has been shown to preserve mitochondrial function under conditions of stress by preventing the depletion of ATP, maintaining the mitochondrial membrane potential (ΔΨm), and reducing the production of reactive oxygen species (ROS).[12][14] Furthermore, estradiol can upregulate the expression of the anti-apoptotic protein Bcl-2, which is localized to the mitochondrial membrane and inhibits the release of pro-apoptotic factors.[15][16] Estradiol also stimulates the transcription of nuclear respiratory factor-1 (NRF-1), which in turn increases the expression of mitochondrial transcription factor A (Tfam), leading to enhanced mitochondrial biogenesis.[12][17]

Quantitative Data on the Neuroprotective Efficacy of α-Estradiol

The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound and related estrogens.

Table 1: In Vitro Neuroprotection Studies

| Cell Type | Insult | Treatment | Concentration | Outcome | Reference |

| SK-N-SH Human Neuroblastoma | Serum Deprivation | 17α-Estradiol | 0.2 nM, 2 nM | Equally effective as 17β-E2 in protecting cells from cytotoxicity. | [18][19] |

| Primary Cortical Neurons (Female Rat) | Glutamate Toxicity | 17β-Estradiol | 10-50 nM | Protected female but not male neurons from glutamate toxicity. | [20] |

| Primary Cortical Neurons | Hydrogen Peroxide (H₂O₂) | 17β-Estradiol | 10 nM | Significantly reduced H₂O₂-induced cell death. | [4] |

| Hippocampal Cultures | Muscimol (GABAA agonist) | 17α-Estradiol | Not specified | Attenuated muscimol-induced cell loss. | [21] |

Table 2: In Vivo Neuroprotection Studies

| Animal Model | Injury Model | Treatment | Dosage | Outcome | Reference |

| Male Wistar Rats | Middle Cerebral Artery Occlusion (MCAO) | 17β-Estradiol (chronic implant) | 25 µg, 100 µg | Reduced cortical infarct volumes compared to saline. | [22] |

| Male and Female Rats | Muscimol-induced hippocampal damage | 17α-Estradiol | Not specified | Attenuated muscimol-induced hippocampal damage. | [21] |

| Ovariectomized Female Mice | Permanent MCAO | 17β-Estradiol (pellet implant) | Not specified | Significantly reduced infarct volume. | [2] |

| Ovariectomized Female Mice | 2h MCAO | 17β-Estradiol | Not specified | Smaller infarct compared to untreated ovariectomized mice. | [23] |

Experimental Protocols

Assessment of Neuroprotection in Primary Cortical Neuron Culture

This protocol is synthesized from methodologies described for studying glutamate-induced excitotoxicity.[20]

-

Cell Culture:

-

Isolate primary cortical neurons from embryonic day 18-19 rat pups.

-

Plate dissociated neurons on poly-D-lysine-coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Maintain cultures at 37°C in a humidified 5% CO₂ incubator for 10-12 days in vitro (DIV).

-

-

Treatment:

-

On DIV 10-12, replace the culture medium with fresh, serum-free medium.

-

Pre-treat neurons with 17α-estradiol (or other compounds) at desired concentrations (e.g., 10-50 nM) for a specified duration (e.g., 5 minutes to 24 hours).

-

-

Induction of Injury:

-

Expose neurons to glutamate (e.g., 50-100 µM) for a short period (e.g., 5 minutes).

-

Remove the glutamate-containing medium and replace it with the original pre-treatment medium.

-

-

Assessment of Cell Viability:

-

24 hours after glutamate exposure, assess cell viability using methods such as:

-

MTT Assay: Measures mitochondrial reductase activity.

-

LDH Assay: Measures lactate dehydrogenase release into the medium from damaged cells.

-

Live/Dead Staining: Use calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).

-

TUNEL Staining: To detect DNA fragmentation characteristic of apoptosis.

-

-

In Vivo Model of Focal Cerebral Ischemia (MCAO)

This protocol is a generalized representation based on descriptions of the middle cerebral artery occlusion model.[2][22]

-

Animal Preparation:

-

Use adult male or ovariectomized female rodents (e.g., Wistar rats or C57BL/6 mice).

-

Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

-

Maintain body temperature at 37°C using a heating pad.

-

-

Hormone Treatment:

-

Administer 17α-estradiol via subcutaneous injection, pellet implantation, or other appropriate routes. Treatment can be acute (immediately before MCAO) or chronic (e.g., for 7-10 days prior to MCAO).

-

-

Surgical Procedure (Intraluminal Filament Model):

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Introduce a nylon monofilament coated with silicone into the ICA via an incision in the ECA stump.

-

Advance the filament into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Confirm occlusion by monitoring cerebral blood flow with laser-Doppler flowmetry.

-

-

Reperfusion:

-

After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion.

-

-

Infarct Volume Assessment:

-

After a set reperfusion period (e.g., 24 or 48 hours), euthanize the animal and perfuse the brain with saline followed by a fixative.

-

Remove the brain and slice it into coronal sections.

-

Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.

-

Quantify the infarct volume using image analysis software.

-

Visualizations of Signaling Pathways and Workflows

Signaling Diagrams (Graphviz DOT)

Caption: Signaling pathways of this compound neuroprotection.

Experimental Workflow Diagram (Graphviz DOT)

Caption: General experimental workflows for assessing neuroprotection.

Conclusion

This compound demonstrates significant neuroprotective potential through a sophisticated network of signaling pathways that span from the cell membrane to the nucleus and mitochondria. Its ability to engage both rapid, non-genomic kinase cascades and long-term, genomic regulation of survival-promoting genes underscores its pleiotropic effects on neuronal health. The reduced feminizing activity of 17α-estradiol compared to 17β-estradiol enhances its translational promise. Further research focusing on the specific contributions of ERα, ERβ, and GPER1 in different neuropathological contexts will be critical for the development of targeted, estrogen-based neuroprotective therapies. The experimental frameworks and quantitative data presented herein provide a foundation for these future investigations and for the strategic development of novel therapeutics for neurodegenerative diseases and acute brain injuries.

References

- 1. Membrane estradiol signaling in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuronal estrogen receptor-α mediates neuroprotection by 17β-estradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute estradiol protects CA1 neurons from ischemia-induced apoptotic cell death via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. GPR30 Mediates Estrogen Rapid Signaling and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The G protein-coupled estrogen receptor GPER in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ESTROGEN SIGNALING AND NEUROPROTECTION IN CEREBRAL ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Estrogen Receptor Alpha and Beta Expression and Signaling on Cognitive Function During Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurotrophic and Neuroprotective Actions of Estrogen: Basic Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial Mechanisms of Estrogen Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Mitochondria, Estrogen and Female Brain Aging [frontiersin.org]

- 14. Estrogen Protection Against Mitochondrial Toxin-Induced Cell Death In Hippocampal Neurons: Antagonism by Progesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. experts.arizona.edu [experts.arizona.edu]

- 16. Differential Mechanisms of Neuroprotection by 17 β-Estradiol in Apoptotic versus Necrotic Neurodegeneration | Journal of Neuroscience [jneurosci.org]

- 17. Estrogenic control of mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 17α-Estradiol Exerts Neuroprotective Effects on SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 17 this compound exerts neuroprotective effects on SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Roles of Estrogen Receptors Alpha and Beta in sexually dimorphic neuroprotection against glutamate toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 17α-estradiol is neuroprotective in male and female rats in a model of early brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. Estrogen inhibits Fas-mediated apoptosis in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of alpha-Estradiol: An In-Depth Technical Guide to its In Vivo Biotransformation and Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-estradiol (17α-estradiol), a stereoisomer of the more potent 17β-estradiol, is an endogenous estrogen that plays a significant, albeit less potent, role in human physiology. While often overshadowed by its beta counterpart, understanding the metabolic fate and biotransformation of this compound is crucial for a comprehensive grasp of estrogen biology, with implications for endocrinology, oncology, and pharmacology. This technical guide provides a detailed overview of the in vivo metabolism of this compound, its signaling pathways, and the analytical methodologies used to quantify its metabolites.

Metabolic Fate and Biotransformation of this compound

The in vivo biotransformation of this compound is a complex process primarily occurring in the liver, but also in other tissues, involving a series of enzymatic reactions categorized into Phase I and Phase II metabolism. These processes are designed to increase the water solubility of the hormone, facilitating its excretion from the body.

Phase I Metabolism: Hydroxylation

The initial and rate-limiting step in the metabolism of this compound is hydroxylation, catalyzed by various cytochrome P450 (CYP) enzymes. This process introduces hydroxyl groups at different positions on the steroid nucleus, leading to the formation of catechol estrogens and other hydroxylated metabolites. The three primary hydroxylation pathways are:

-

2-Hydroxylation: This is the major metabolic pathway, predominantly catalyzed by CYP1A1 and CYP1A2. It results in the formation of 2-hydroxyestrone.

-

4-Hydroxylation: A minor but potentially significant pathway mediated by CYP1B1, leading to the formation of 4-hydroxyestrone. 4-hydroxyestrogens are considered to have greater carcinogenic potential due to their ability to form reactive quinones that can damage DNA.

-

16α-Hydroxylation: This pathway, involving enzymes such as CYP3A4, produces 16α-hydroxyestrone. This metabolite is more estrogenic than the 2-hydroxy metabolites and has been implicated in estrogen-related cancers.

Phase II Metabolism: Conjugation

Following hydroxylation, the metabolites of this compound undergo Phase II conjugation reactions, which further increase their water solubility and prepare them for excretion. The main conjugation pathways are:

-

Methylation: The catechol estrogens (2- and 4-hydroxyestrogens) are rapidly methylated by Catechol-O-methyltransferase (COMT) to form methoxyestrogens (e.g., 2-methoxyestrone and 4-methoxyestrone). This is generally considered a detoxification pathway.

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) conjugate a glucuronic acid moiety to the hydroxyl groups of estradiol and its metabolites, forming glucuronides.

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the steroid, forming sulfate conjugates.

The conjugated metabolites are then transported out of the cells and can be excreted in the urine or bile.

Quantitative Data on In Vivo Concentrations

The in vivo concentrations of this compound and its metabolites can vary significantly based on factors such as age, sex, and physiological status (e.g., menstrual cycle phase in women). The following tables summarize representative quantitative data from various studies.

| Metabolite | Biological Matrix | Population | Concentration Range | Citation |

| This compound | Serum | Postmenopausal Women | < 5 pg/mL | [1] |

| Urine | Adult (Both Sexes) | 2.3 ± 1.6 umol/mmol creatinine | [2] | |

| 2-Hydroxyestrone (2-OHE1) | Serum | Postmenopausal Women | Median: 2.37 - 2.65 pg/mL | [3] |

| Urine | Postmenopausal Women | Varies with BMI and other factors | [4] | |

| 4-Hydroxyestrone (4-OHE1) | Serum | Postmenopausal Women | Generally lower than 2-OHE1 | [5] |

| Urine | Premenopausal Women | Varies with smoking status | [6] | |

| 16α-Hydroxyestrone (16α-OHE1) | Serum | Postmenopausal Women | Median: 1.10 - 1.13 pg/mL | [3] |

| Urine | Postmenopausal Women | Varies with breast cancer status | [4] | |

| Estrone (E1) | Serum | Postmenopausal Women | 22 - 122 pmol/L | [7] |

| Urine | Premenopausal Women | Varies with menstrual cycle regularity | [8] |

Note: Concentrations can be influenced by the analytical method used and the specific cohort studied. The data presented are for illustrative purposes.

Experimental Protocols

The accurate quantification of this compound and its metabolites in biological matrices is challenging due to their low concentrations and structural similarities. The following are detailed methodologies for two common analytical techniques.

Quantification of Estradiol and its Metabolites in Human Serum by LC-MS/MS

This protocol describes a general workflow for the sensitive and specific measurement of estradiol and its metabolites using liquid chromatography-tandem mass spectrometry.

a. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of serum in a glass tube, add an internal standard solution containing deuterated analogues of the analytes.

-

Vortex the sample to ensure thorough mixing.

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex vigorously for 1 minute to extract the steroids into the organic phase.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of a methanol/water solution (e.g., 50:50, v/v).

b. Derivatization (Optional but often used for enhanced sensitivity)

-

To the reconstituted extract, add a derivatizing agent such as dansyl chloride to enhance ionization efficiency.

-

Incubate the mixture under optimized conditions (e.g., 60°C for 15 minutes).

c. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Gradient: A suitable gradient to separate the analytes of interest.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 10 - 20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in negative or positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard.

-

Quantification of Estrogens in Urine by HPLC with Fluorescence Detection (HPLC-FLD)

This protocol outlines a method for measuring estrogens in urine, which often involves a derivatization step to make the compounds fluorescent.

a. Sample Preparation (Solid-Phase Extraction)

-

Hydrolyze the urine sample with β-glucuronidase/sulfatase to deconjugate the metabolites.

-

Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.

-

Elute the estrogens with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness.

b. Derivatization

-

Reconstitute the dried extract in a suitable buffer (e.g., sodium bicarbonate).

-

Add a fluorescent labeling reagent such as dansyl chloride.

-

Incubate the reaction mixture to allow for complete derivatization.

c. HPLC-FLD Analysis

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

Fluorescence Detection (FLD):

-

Excitation Wavelength: Set to the excitation maximum of the dansylated estrogens (e.g., ~350 nm).

-

Emission Wavelength: Set to the emission maximum of the dansylated estrogens (e.g., ~530 nm).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were created using the Graphviz DOT language.

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Experimental Workflow for LC-MS/MS Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Signaling Pathway of Estradiol

Caption: Genomic and non-genomic estrogen signaling pathways.

References

- 1. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for 17this compound (HMDB0000429) [hmdb.ca]

- 3. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A pilot study of urinary estrogen metabolites (16alpha-OHE1 and 2-OHE1) in postmenopausal women with and without breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Urinary concentrations of estrogens and estrogen metabolites and smoking in Caucasian women - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

α-Estradiol: A Comprehensive Technical Review of a Weak Estrogen Receptor Agonist

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

17α-estradiol (alpha-estradiol), a stereoisomer of the potent endogenous estrogen 17β-estradiol, has long been characterized as a weak agonist of the estrogen receptors (ERα and ERβ). Its significantly lower binding affinity and transcriptional activity compared to its beta isoform have led to its historical classification as biologically less relevant. However, emerging research has illuminated nuanced and tissue-specific activities of this compound, sparking renewed interest in its potential as a modulator of estrogen signaling with a distinct therapeutic window. This technical guide provides a comprehensive overview of this compound's interaction with estrogen receptors, detailing its binding kinetics, downstream signaling pathways, and the experimental methodologies used for its characterization.

Introduction

Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of estrogens.[1] The binding of an agonist induces conformational changes in the receptor, leading to its dimerization, translocation to the nucleus, and interaction with estrogen response elements (EREs) on target genes, thereby modulating transcription.[2] While 17β-estradiol is the most potent endogenous ligand, its alpha epimer, 17α-estradiol, exhibits attenuated estrogenic activity.[3] This document serves as a technical resource for understanding the molecular pharmacology of this compound as a weak ER agonist.

Ligand Binding and Receptor Affinity

The defining characteristic of this compound as a weak agonist lies in its reduced affinity for both ERα and ERβ compared to 17β-estradiol. This is a critical determinant of its biological potency.

Data Presentation: Quantitative Binding and Potency Data

The following tables summarize key quantitative data from various studies, providing a comparative view of this compound's binding affinity and functional potency relative to 17β-estradiol.

| Ligand | Receptor | Binding Affinity (Kd) | Reference |

| 17α-Estradiol | ER (cytosol) | 0.7 nM | [4] |

| 17β-Estradiol | ERα | 0.1 nM | [5] |

| 17β-Estradiol | ERβ | 0.4 nM | [5] |

| Ligand | Parameter | Value | Cell Line/System | Reference |

| 17α-Estradiol | Relative Binding Affinity vs. 17β-E2 | ~33% | MCF-7 cytosol | [4] |

| 17α-Estradiol | Relative Estrogenic Potency vs. 17β-E2 | ~10% | MCF-7 cells | [4] |

| 17α-Estradiol | Relative Estrogenic Potency vs. 17β-E2 | 1.5 - 5% | Species and tissue dependent | [6] |

| 17α-Estradiol | IC50 (spontaneous uterine contractility) | 89.39 µM | Rat uterus | [7] |

| 17β-Estradiol | IC50 (spontaneous uterine contractility) | 8.42 µM | Rat uterus | [7] |

Signaling Pathways and Cellular Responses

Upon binding to ERs, this compound initiates the canonical estrogen signaling cascade, albeit with lower efficiency than 17β-estradiol. This includes nuclear translocation of the receptor complex and modulation of target gene expression.[4] Additionally, evidence suggests that this compound can participate in non-genomic signaling pathways.[6][8]

Genomic Signaling Pathway

The classical pathway involves the binding of the this compound-ER complex to EREs in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of transcription.

Non-Genomic Signaling

This compound has been shown to elicit rapid, non-genomic effects, which are initiated at the cell membrane and involve the activation of various kinase cascades.[8][9] These pathways can influence cellular processes independently of gene transcription.

Experimental Protocols

The characterization of this compound's activity relies on a suite of well-established in vitro assays.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [3H]17β-estradiol.[10]

Methodology:

-

Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[10] The homogenate is centrifuged to obtain a cytosolic fraction containing the estrogen receptors.[10]

-

Competitive Binding: A constant concentration of [3H]17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled this compound (the competitor).

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, often using a hydroxylapatite (HAP) slurry or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of [3H]17β-estradiol binding against the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

E-SCREEN (Estrogen-Sensitive Cell Proliferation) Assay

The E-SCREEN assay measures the estrogenic activity of a compound based on its ability to induce the proliferation of estrogen-responsive cells, typically the human breast cancer cell line MCF-7.[11][12]

Methodology:

-

Cell Culture: MCF-7 cells, which endogenously express ERα, are cultured in a hormone-free medium to deplete endogenous estrogens.[11]

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound. A positive control (17β-estradiol) and a negative control (vehicle) are included.[11]

-

Incubation: The cells are incubated for a period of 6 days to allow for cell proliferation.[11]

-

Cell Number Quantification: At the end of the incubation period, the cells are fixed, and the cell number is quantified, often by staining with crystal violet and measuring the absorbance.

-

Data Analysis: A dose-response curve is constructed, and the proliferative effect (PE) of this compound is calculated relative to the positive control. The EC50 value (the concentration that produces 50% of the maximal proliferative response) can be determined.

Estrogen Receptor Reporter Gene Assay

This assay quantifies the ability of a compound to activate ER-mediated gene transcription.[13][14]

Methodology:

-

Cell Transfection: A suitable cell line (e.g., HeLa, HEK293) is co-transfected with an expression vector for ERα or ERβ and a reporter plasmid. The reporter plasmid contains a reporter gene (e.g., luciferase) under the control of a promoter with one or more EREs.[15]

-

Treatment: The transfected cells are treated with various concentrations of this compound.

-

Lysis and Reporter Activity Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The transcriptional activity is expressed as the fold induction of reporter gene activity compared to the vehicle control. A dose-response curve is generated to determine the EC50 value.

Conclusion

This compound is a weak estrogen receptor agonist with significantly lower binding affinity and potency compared to its stereoisomer, 17β-estradiol. Its biological activity is mediated through both genomic and non-genomic signaling pathways. While its lower potency has historically limited its perceived physiological relevance, recent studies suggest that this compound may have unique, tissue-specific effects and a more favorable safety profile, warranting further investigation for potential therapeutic applications. The experimental protocols detailed in this guide provide a robust framework for the continued characterization of this compound and other novel estrogen receptor modulators.

References

- 1. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 17α-Estradiol - Wikipedia [en.wikipedia.org]

- 4. 17 this compound is a biologically active estrogen in human breast cancer cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Evidence that 17this compound is biologically active in the uterine tissue: Antiuterotonic and antiuterotrophic action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 17this compound: a brain-active estrogen? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. E-SCREEN - Wikipedia [en.wikipedia.org]

- 12. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 13. A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on the Role of 17α-Estradiol in Mitigating Oxidative Stress

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress is a key pathological driver in a multitude of acute and chronic diseases, including prevalent neurodegenerative disorders. This has spurred a search for therapeutic agents capable of neutralizing reactive oxygen species (ROS) and bolstering endogenous antioxidant defenses. 17α-estradiol, a natural, non-feminizing stereoisomer of the primary female sex hormone 17β-estradiol, has emerged as a potent neuroprotective and antioxidant agent. Notably, its therapeutic effects are largely independent of classical estrogen receptor (ER) signaling, thereby avoiding the hormonal side effects associated with its beta isomer. This guide provides an in-depth technical overview of the mechanisms through which 17α-estradiol mitigates oxidative stress, presents quantitative data from key studies, details relevant experimental protocols, and illustrates the core signaling pathways involved.

Introduction

Oxidative stress arises from an imbalance between the production of ROS and the capacity of biological systems to detoxify these reactive intermediates. This imbalance leads to cellular damage, targeting lipids, proteins, and nucleic acids, and has been implicated in the pathophysiology of diseases like Alzheimer's, Parkinson's, and stroke.[1] While its stereoisomer, 17β-estradiol, is a well-known hormone with documented antioxidant properties, its clinical utility in males and some female populations is limited by its potent estrogenic effects.

17α-estradiol presents a compelling alternative. It differs from 17β-estradiol only in the stereochemistry at the C17 position, rendering it at least 200-fold less active as a transactivating hormone.[2] Despite this significantly reduced hormonal activity, it demonstrates equivalent, and in some cases superior, potency in protecting cells from oxidative stress-induced damage.[2][3] This document synthesizes the current understanding of 17α-estradiol's antioxidant mechanisms, focusing on its receptor-independent actions, role as a mitochondrial protectant, and modulation of cellular signaling cascades.

Core Mechanisms of Action

The primary antioxidant capabilities of 17α-estradiol are attributed to its intrinsic chemical properties and its interactions with cellular structures, rather than classical genomic pathways.

Receptor-Independent Antioxidant Activity

The neuroprotective antioxidant activity of estrogens is critically dependent on the phenolic A-ring structure, specifically the hydroxyl group at the C3 position.[1] This feature allows the molecule to directly scavenge free radicals. A key mechanistic model suggests that 17α-estradiol intercalates into cellular membranes, where it can effectively terminate lipid peroxidation chain reactions.[2][4] By donating a hydrogen atom from its phenolic hydroxyl group, it neutralizes lipid peroxyl radicals, thus breaking the damaging cycle and preserving membrane integrity. This direct chemical action is independent of ER activation.[1][5]

Mitochondrial Protection

Mitochondria are primary sites of ROS production and are highly susceptible to oxidative damage. The preservation of membrane integrity by 17α-estradiol is critical for mitochondrial function.[2] Loss of impermeability of the inner mitochondrial membrane is a key event that initiates both necrotic and apoptotic cell death pathways. By acting as a "mitoprotectant," 17α-estradiol prevents the collapse of the mitochondrial membrane potential, the release of pro-apoptotic factors like cytochrome c, and subsequent cell death.[2][6] This function is central to its neuroprotective effects in models of excitotoxicity and mitochondrial inhibition.[2]

Modulation of Cellular Signaling Pathways

While its primary antioxidant effects are receptor-independent, studies have documented that 17α-estradiol can elicit rapid, non-genomic activation of pro-survival signaling pathways, including the MAPK/ERK and PI3K-Akt cascades.[7][8] These pathways are crucial for promoting cell survival, inhibiting apoptosis, and regulating cellular responses to stress. Although the direct link between 17α-estradiol and the master antioxidant transcription factor Nrf2 is less characterized than for its beta isomer, the activation of PI3K/Akt is a known upstream event for Nrf2 activation.[9][10] It is plausible that 17α-estradiol may indirectly bolster the endogenous antioxidant response through these signaling networks. Furthermore, a putative selective receptor, Estrogen Receptor-X (ER-X), has been identified in the brain, which may mediate some of these non-feminizing effects.[3][7]

Quantitative Data from Preclinical Studies